Benzene,1-ethenyl-4-(ethylsulfonyl)-
Description
Benzene,1-ethenyl-4-(ethylsulfonyl)- is a substituted benzene derivative featuring two key functional groups: an ethenyl (vinyl) group at position 1 and an ethylsulfonyl group (-SO₂C₂H₅) at position 2. This compound is structurally related to sulfone-containing aromatic molecules, which are often used in pharmaceuticals, agrochemicals, and polymer synthesis .
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-ethenyl-4-ethylsulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-3-9-5-7-10(8-6-9)13(11,12)4-2/h3,5-8H,1,4H2,2H3 |
InChI Key |
CJOMULSUEGMAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-ethenyl-4-(ethylsulfonyl)- typically involves the sulfonation of 4-vinylbenzene (styrene) with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzene,1-ethenyl-4-(ethylsulfonyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-ethenyl-4-(ethylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethenyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene,1-ethenyl-4-(ethylsulfonyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene,1-ethenyl-4-(ethylsulfonyl)- involves its interaction with molecular targets through its functional groups. The ethenyl group can undergo polymerization reactions, while the ethylsulfonyl group can participate in nucleophilic and electrophilic interactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: Ethylsulfonyl vs. Ethenyl vs. Phenylethynyl: The ethenyl group in the target compound offers simpler polymerization pathways, while phenylethynyl groups (C≡C-Ph) enable extended π-conjugation for electronic applications .
Reactivity and Applications: Polymer Synthesis: The ethenyl group in Benzene,1-ethenyl-4-(ethylsulfonyl)- suggests utility as a monomer in sulfone-containing polymers, similar to styrene derivatives . Pharmaceutical Intermediates: Ethylsulfonyl-substituted benzenes are precursors to sulfonamides, a class of antimicrobial agents . Cross-Coupling Reactions: Brominated analogs (e.g., Benzene,1-bromo-4-[2-(methylsulfonyl)ethenyl]-) facilitate Suzuki-Miyaura couplings for biaryl synthesis .
Electronic Effects :
- Sulfonyl groups deactivate the benzene ring toward electrophilic substitution but activate it toward nucleophilic aromatic substitution. The electron-withdrawing nature of -SO₂C₂H₅ in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in ), altering reaction pathways .
Research Findings and Trends
- Synthetic Routes : Ethylsulfonyl groups are typically introduced via oxidation of thioethers or direct sulfonation. For example, ethyl p-tolyl sulfone () is synthesized by sulfonating toluene derivatives .
- Polymer Chemistry : Copolymers involving ethenylsulfonylbenzene (e.g., CAS 163894-16-4 in ) exhibit thermal stability, making them suitable for high-performance materials .
- Biological Activity : Sulfone derivatives like 4-(Ethylsulfonyl)benzeneboronic acid () are explored as protease inhibitors or boron neutron capture therapy (BNCT) agents .
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